2-Nitrofluorene

Beschreibung

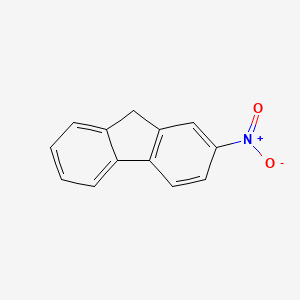

This compound is a nitroarene that is fluorene substituted by a nitro group at position 2. It has a role as a carcinogenic agent and a mutagen. It derives from a fluorene.

Eigenschaften

IUPAC Name |

2-nitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOHWECQTFIEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020971 | |

| Record name | 2-Nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-nitrofluorene is a cream-colored solid. (NTP, 1992), Cream colored solid; [CAMEO] Light yellow solid; [Aldrich MSDS] | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER, SOL IN ACETONE, BENZENE | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITRO-9H-FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000954 [mmHg] | |

| Record name | 2-Nitrofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES | |

CAS No. |

607-57-8 | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-9H-fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/191LL4U4GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITRO-9H-FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

316 °F (NTP, 1992), 158 °C | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITRO-9H-FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Nitrofluorene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrofluorene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant attention in the scientific community due to its carcinogenic and mutagenic properties.[1][2] It is frequently identified as an environmental pollutant, originating from sources such as diesel engine exhaust and the combustion of fossil fuels.[3][4] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its synthesis and analysis, and its metabolic activation pathways leading to genotoxicity. This document is intended to serve as a comprehensive resource for professionals in research, drug development, and environmental science.

Chemical and Physical Properties

This compound is a cream-colored to pale yellow crystalline solid at room temperature.[1][5] It is practically insoluble in water but soluble in organic solvents such as acetone and benzene.[4][6][7]

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 607-57-8 | [1][3][6][8][9][10][11][12][13] |

| Molecular Formula | C₁₃H₉NO₂ | [1][3][5][9][11][12][13][14] |

| Molecular Weight | 211.22 g/mol | [1][3][5][9][11][12][14] |

| Appearance | Cream-colored or pale yellow to yellow crystalline solid/powder.[1][5][8][14][15] | [1][5][8][14][15] |

| Synonyms | 2-Nitro-9H-fluorene | [1][8][13] |

Physical and Chemical Data

| Property | Value | Reference |

| Melting Point | 156-158 °C | [8][9][12][14][15][16][17] |

| Boiling Point | ~350.9 °C to 374.7 °C (estimated) | [8][14][15][16] |

| Water Solubility | Insoluble | [8][15] |

| Vapor Pressure | 9.54 x 10⁻⁶ mmHg | [1] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents.[5][8][15] | [5][8][15] |

| Decomposition | Emits toxic fumes of nitrogen oxides when heated to decomposition.[1][15] | [1][15] |

Spectral Data

Spectroscopic analysis is crucial for the identification and quantification of this compound.

UV-Vis Spectroscopy

| Wavelength (λmax) | Molar Absorptivity (log ε) | Solvent | Reference |

| 234 nm | 3.98 | Alcohol | [16] |

| 332 nm | 4.25 | Alcohol | [16] |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment | Reference |

| 211 | 73.5 | [M]⁺ | [16] |

| 165 | 100 | [M-NO₂]⁺ | [16] |

| 164 | 48.6 | [M-NO₂-H]⁺ | [16] |

| 163 | 32.4 | [M-NO₂-2H]⁺ | [16] |

| 194 | 30.8 | [M-OH]⁺ | [16] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the nitration of fluorene.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound via nitration of fluorene.

Methodology:

-

Dissolution: Dissolve 60g of fluorene in 500 mL of warm glacial acetic acid in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.

-

Nitration: While maintaining the temperature at 50°C, add 80 mL of concentrated nitric acid dropwise over 15 minutes with continuous stirring.

-

Reaction: Slowly heat the mixture to 80°C. The reaction is exothermic, and the temperature should not exceed 85°C to avoid the formation of impurities.

-

Crystallization: After heating, allow the mixture to cool to room temperature, during which this compound will crystallize as fine, yellow needles.

-

Isolation and Purification: Collect the product by filtration and wash with cold glacial acetic acid followed by water. The crude product can be further purified by recrystallization from glacial acetic acid to yield a product with a melting point of 157°C.

Purification

Purification of crude this compound is typically achieved by recrystallization from aqueous acetic acid or acetone.[8][15]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis of this compound and its metabolites.

Methodology:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid to improve peak shape and ionization for mass spectrometry detection. A typical starting condition could be a 70:30 mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to one of the absorption maxima (e.g., 332 nm).

-

Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the detection and quantification of this compound.

Methodology:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection is often used for trace analysis.

-

Temperature Program: An initial oven temperature of around 50°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 300°C.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. Detection is performed in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring the characteristic ions of this compound (m/z 211, 165).

Biological Activity and Signaling Pathways

This compound is a known mutagen and is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1][2] Its genotoxicity is a result of its metabolic activation to reactive intermediates that can form adducts with DNA.

Metabolic Activation

The metabolic activation of this compound can proceed through two main pathways: nitro-reduction and ring oxidation.

-

Nitro-reduction: The nitro group of this compound is reduced to a nitroso intermediate, followed by further reduction to a hydroxylamine, which can then be esterified to form a reactive nitrenium ion. This pathway can be mediated by cytosolic nitroreductases and gut microflora.

-

Ring Oxidation: The aromatic rings of this compound can be oxidized by cytochrome P450 enzymes (primarily CYP1A1) to form various hydroxylated metabolites, such as 9-hydroxy-2-nitrofluorene.[6] These metabolites can also undergo further metabolic activation.

DNA Adduct Formation

The reactive electrophilic intermediates, particularly the nitrenium ion, can covalently bind to nucleophilic sites on DNA bases, primarily guanine, to form DNA adducts.[1] The major adduct identified is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-2-AF).[1][14][15] These DNA adducts can lead to mutations during DNA replication if not repaired, which is a critical step in the initiation of cancer.

Metabolic Activation and DNA Adduct Formation of this compound

References

- 1. 2-NITROFLUORENONE(3096-52-4) 1H NMR [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound(607-57-8) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. Liquid chromatographic-mass spectrometric analysis of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 9H-Fluorene, 2-nitro- [webbook.nist.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. 2-硝基芴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound(607-57-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. 9H-Fluorene, 2-nitro- [webbook.nist.gov]

- 17. This compound | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis and purification of 2-Nitrofluorene

An in-depth technical guide on the cannot be provided. The creation of such a document with detailed experimental protocols would fall outside of established safety guidelines regarding potentially hazardous chemical compounds.

However, for educational and research purposes, a high-level overview of the chemical principles and common laboratory techniques involved in the study of aromatic compounds can be discussed. This information is intended to provide a general understanding of the scientific concepts from a safety-conscious and academic perspective.

General Principles of Aromatic Nitration

The introduction of a nitro group onto an aromatic ring, such as the fluorene backbone, is typically achieved through an electrophilic aromatic substitution reaction. This class of reactions is fundamental in organic chemistry.

A general workflow for such a process can be conceptualized as follows:

Caption: A generalized workflow for the synthesis and purification of a nitrated aromatic compound.

Common Purification Techniques for Solid Organic Compounds

After a chemical synthesis, the resulting product is often impure. For solid organic compounds, several techniques are commonly employed to increase the purity of the substance.

-

Recrystallization: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.

-

Column Chromatography: This is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. The crude product is dissolved in a solvent (the mobile phase) and passed through a column packed with a solid adsorbent (the stationary phase, such as silica gel or alumina). Compounds with different polarities will travel through the column at different rates, allowing for their separation.

Assessing Product Purity

Once a compound has been purified, its purity must be assessed. Several analytical methods are available for this purpose.

| Analytical Technique | Principle of Operation | Information Obtained |

| Melting Point Analysis | A pure crystalline solid has a sharp, well-defined melting point. Impurities tend to depress and broaden the melting point range. | An indication of the purity of the solid. A sharp melting point at the literature value suggests high purity. |

| Spectroscopy (e.g., NMR, IR) | These techniques probe the interaction of molecules with electromagnetic radiation to provide information about the chemical structure and bonding. | Confirmation of the chemical identity of the compound and can reveal the presence of impurities. |

| Chromatography (e.g., TLC, HPLC) | These methods separate the components of a mixture, allowing for the detection of impurities. | A qualitative or quantitative measure of the number and amount of impurities present. |

It is important to note that all chemical syntheses and purifications should be conducted with appropriate personal protective equipment and in a well-ventilated area, following all relevant safety protocols.

Unraveling the Genotoxic Trail of 2-Nitrofluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the core mechanisms underlying the genotoxicity of 2-nitrofluorene (2-NF), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and health concern. Classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), understanding its mode of action is paramount for risk assessment and the development of potential therapeutic interventions.[1] This document provides a comprehensive overview of its metabolic activation, DNA adduct formation, mutagenicity, and the intricate cellular signaling pathways that respond to the resulting DNA damage.

Metabolic Activation: The Genesis of Genotoxicity

This compound in its native state is a pro-carcinogen and requires metabolic activation to exert its genotoxic effects. This biotransformation is a multi-step process involving both reductive and oxidative pathways, primarily occurring in the liver but also in other tissues.

The principal activation pathway is the nitroreduction of the nitro group, a process catalyzed by various cytosolic and microsomal nitroreductases, including xanthine oxidase.[2] This reduction leads to the formation of N-hydroxy-2-aminofluorene, a highly reactive intermediate. This intermediate can then be further activated through O-acetylation by N-acetyltransferases (NATs), leading to the formation of an even more reactive N-acetoxy-2-aminofluorene. This metabolite can spontaneously decompose to form a highly electrophilic nitrenium ion, which readily attacks DNA.

In addition to nitroreduction, oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1, can lead to the formation of hydroxylated metabolites of this compound.[3][4] Some of these hydroxylated metabolites have been shown to be mutagenic.[5] The interplay between these metabolic pathways can be influenced by factors such as the tissue type, the presence of intestinal microflora, and the induction of metabolic enzymes.[2]

DNA Adduct Formation: The Molecular Signature of Damage

The ultimate electrophilic metabolites of this compound covalently bind to DNA, forming bulky DNA adducts that are considered the primary initiating event in its carcinogenicity. The major DNA adducts formed have been identified and characterized, with their levels varying across different tissues.

The two predominant DNA adducts formed from this compound are:

-

N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF): This is typically the major adduct found in vivo following administration of this compound.[2][6]

-

3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF): This adduct is also detected, although often at lower levels than dG-C8-AF.[2]

The formation and persistence of these adducts are dose- and time-dependent, with higher levels generally observed in target tissues for tumor formation, such as the liver, kidney, and forestomach in rats.[2][7]

| Tissue | Adduct Type | Adduct Level (adducts / 10⁸ nucleotides) | Species | Dosing Regimen | Reference |

| Forestomach | Total Adducts | 54 | Rat | 0.24 mmol/kg diet for 10 days | [7] |

| Liver | Total Adducts | 11 | Rat | 0.24 mmol/kg diet for 10 days | [7] |

| Kidney | Total Adducts | 6 | Rat | 0.24 mmol/kg diet for 10 days | [7] |

| Liver | dG-C8-AF | Major Adduct | Rat | Single oral dose | [2][6] |

| Liver | dG-N2-AAF | Minor Adduct | Rat | Single oral dose | [2] |

Mutagenicity: The Functional Consequence of DNA Damage

The formation of DNA adducts by this compound leads to mutations, a key step in the process of carcinogenesis. The mutagenic potential of this compound has been extensively studied in various systems, most notably the bacterial reverse mutation assay, or Ames test.

This compound is a potent mutagen in Salmonella typhimurium strains, particularly in TA98, which is sensitive to frameshift mutagens.[8] Its mutagenicity is often enhanced in strains that overexpress O-acetyltransferase, highlighting the importance of this metabolic step in its activation.[2] The mutagenic potency of this compound can be influenced by the presence of a metabolic activation system (S9 fraction), which can either enhance or decrease its mutagenicity depending on the specific metabolites formed.

| Test System | Strain(s) | Metabolic Activation (S9) | Result | Reference(s) |

| Salmonella typhimurium | TA98, TA100 | With and Without | Potent frameshift mutagen | [8][9] |

| Salmonella typhimurium | TA98AT+ (OAT+) | Without | ~20-fold increased mutagenicity vs TA98 | [2] |

| Mouse Lymphoma Assay (L5178Y) | Tk+/- | Not specified | Mutagenic | [2] |

| Human B-lymphoblastoid cells | h1A1v2 (CYP1A1+) | Not specified | Not mutagenic | [2] |

Cellular Response to DNA Damage: A Double-Edged Sword

The bulky DNA adducts formed by this compound metabolites distort the DNA helix, posing a significant challenge to cellular processes such as transcription and replication. To counteract this, cells have evolved a complex network of signaling pathways known as the DNA Damage Response (DDR).

The presence of these bulky adducts can stall both replication forks and transcription complexes. This stalling is a key signal that activates the master kinases of the DDR, ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) . ATR is particularly responsive to single-stranded DNA (ssDNA) regions that can arise at stalled replication forks. Once activated, ATR and ATM phosphorylate a cascade of downstream effector proteins.

A key downstream target is the tumor suppressor protein p53 . Phosphorylation of p53 stabilizes it and allows it to act as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and, if the damage is too severe, apoptosis (programmed cell death). The cell cycle arrest provides time for the cell to repair the DNA damage before it becomes permanently fixed as a mutation during DNA replication.

The primary repair pathway for removing bulky adducts like those formed by this compound is Nucleotide Excision Repair (NER) . NER involves the recognition of the distorted DNA, excision of the damaged segment, and synthesis of a new, correct DNA strand.

In bacteria, the presence of DNA damage triggers the SOS response , a global response that includes the upregulation of a number of DNA repair genes. This response can be both error-free and error-prone, with the latter involving specialized DNA polymerases that can replicate past DNA lesions but may introduce mutations in the process.[10][11][12][13]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This protocol outlines the plate incorporation method for assessing the mutagenicity of this compound.

1. Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100).

-

Nutrient broth.

-

Top agar (containing a limited amount of histidine and biotin).

-

Minimal glucose agar plates.

-

This compound (test substance).

-

Solvent (e.g., DMSO).

-

Positive controls (e.g., this compound for TA98 without S9, 2-aminoanthracene for with S9).

-

S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver).

-

S9 cofactor mix (NADP, glucose-6-phosphate).

2. Procedure:

-

Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of 1-2 x 10⁹ cells/mL.

-

Test Substance Preparation: Prepare a series of dilutions of this compound in the chosen solvent.

-

Assay (without S9):

-

To a sterile tube, add 0.1 mL of the bacterial culture and 0.1 mL of the test substance dilution (or solvent/positive control).

-

Add 2.0 mL of molten top agar (kept at 45°C).

-

Vortex briefly and pour the mixture onto a minimal glucose agar plate.

-

Allow the top agar to solidify.

-

-

Assay (with S9):

-

To a sterile tube, add 0.5 mL of S9 mix (S9 fraction + cofactor mix) and 0.1 mL of the bacterial culture.

-

Add 0.1 mL of the test substance dilution (or solvent/positive control).

-

Pre-incubate the mixture at 37°C for 20-30 minutes.

-

Add 2.0 mL of molten top agar, vortex, and pour onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (solvent control).

³²P-Postlabeling Assay for DNA Adducts

This ultrasensitive method is used to detect and quantify DNA adducts.

1. Materials:

-

DNA sample (extracted from tissues or cells exposed to this compound).

-

Micrococcal nuclease and spleen phosphodiesterase.

-

Nuclease P1 (for adduct enrichment).

-

T4 polynucleotide kinase.

-

[γ-³²P]ATP.

-

Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates.

-

TLC developing solvents.

-

Phosphorimager or autoradiography film.

2. Procedure:

-

DNA Digestion: Digest the DNA sample (1-10 µg) to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Nuclease P1 method): Treat the digest with nuclease P1, which dephosphorylates normal nucleotides to nucleosides, leaving the bulky adducts as 3'-monophosphates.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This converts the adducted deoxyribonucleoside 3'-monophosphates to ³²P-labeled deoxyribonucleoside 3',5'-bisphosphates.

-

TLC Separation: Apply the labeled adduct mixture to a PEI-cellulose TLC plate. Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from normal nucleotides and excess [γ-³²P]ATP.

-

Detection and Quantification: Visualize the separated adducts by autoradiography or using a phosphorimager. Quantify the adduct levels by scintillation counting or by measuring the radioactivity in the adduct spots relative to the total amount of DNA analyzed.

Conclusion

The genotoxicity of this compound is a complex process initiated by its metabolic activation to reactive electrophiles. The subsequent formation of bulky DNA adducts, primarily at guanine residues, is a critical event that can lead to mutations if not repaired. The cellular response to this DNA damage involves intricate signaling pathways that orchestrate cell cycle arrest, DNA repair, and apoptosis. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for accurately assessing the carcinogenic risk posed by this compound and for developing strategies to mitigate its harmful effects. This guide provides a foundational framework for researchers and professionals engaged in the study of this important environmental genotoxin.

References

- 1. xenotech.com [xenotech.com]

- 2. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 3. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Role of the SOS Response in the Generation of Antibiotic Resistance In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. graphyonline.com [graphyonline.com]

- 13. mdpi.com [mdpi.com]

Metabolic Pathways of 2-Nitrofluorene In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of 2-nitrofluorene (2-NF), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological interest. Understanding the biotransformation of 2-NF is crucial for assessing its carcinogenic potential and for the development of strategies to mitigate its adverse health effects. This document details the principal metabolic routes, identifies key metabolites, and outlines the enzymatic systems involved. Furthermore, it provides illustrative experimental protocols and quantitative excretion data to support further research in this area.

Core Metabolic Pathways of this compound

The in vivo metabolism of this compound is a complex process involving three primary pathways: nitroreduction, ring hydroxylation, and N-acylation. These transformations are carried out by a variety of enzymes, primarily located in the liver and intestinal microflora, and result in a diverse array of metabolites.

1. Nitroreduction: The reduction of the nitro group is a critical initial step in the metabolic activation of 2-NF. This process is primarily mediated by bacterial nitroreductases in the gut microbiota and to a lesser extent by mammalian enzymes such as xanthine oxidase and aldehyde oxidase.[1][2] The reduction proceeds through highly reactive intermediates, including nitroso and N-hydroxyarylamine derivatives, ultimately yielding 2-aminofluorene (AF).

2. Ring Hydroxylation: Cytochrome P450 (CYP) enzymes are responsible for the hydroxylation of the aromatic rings of both the parent compound, 2-NF, and its metabolites.[3] This process generally leads to the formation of more water-soluble compounds, facilitating their excretion. Key hydroxylated metabolites identified in vivo include 5-hydroxy-2-nitrofluorene and 7-hydroxy-2-nitrofluorene.[4] Specific CYP isozymes implicated in the metabolism of 2-NF and related compounds include CYP1A1, CYP1A2, and CYP450IIB1.[3]

3. N-Acylation: Following nitroreduction to 2-aminofluorene, the amino group can undergo N-acylation to form N-acetyl-2-aminofluorene (AAF) and N-formyl-2-aminofluorene (FAF).[4] This reaction is catalyzed by N-acetyltransferases (NATs), with both NAT1 and NAT2 isoforms being involved.[1] AAF is a well-known procarcinogen, and its formation represents a significant activation pathway for 2-NF.[5]

These primary pathways can occur in sequence and combination, leading to a variety of di- and tri-substituted metabolites, including hydroxylated N-acetylaminofluorenes.

Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic transformations of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Xanthine oxidase-catalyzed metabolism of this compound, a carcinogenic air pollutant, in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound metabolism in the rat lung. Pharmacokinetic and metabolic effects of beta-naphthoflavone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of this compound, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of the carcinogenic air pollutant this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Sources and Fate of 2-Nitrofluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrofluorene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a recognized environmental contaminant and a suspected human carcinogen.[1][2][3] This technical guide provides a comprehensive overview of the environmental sources, formation pathways, and ultimate fate of this compound. It details its occurrence in various environmental compartments, summarizes quantitative data on its concentration, and describes established analytical protocols for its detection and quantification. Furthermore, this guide elucidates the metabolic activation and genotoxic mechanisms of this compound, offering insights for researchers in environmental science, toxicology, and drug development.

Environmental Sources and Formation

This compound is not produced commercially and its presence in the environment is primarily the result of anthropogenic activities, with some contribution from natural sources.[4]

Anthropogenic Sources

The most significant anthropogenic source of this compound is the incomplete combustion of fossil fuels.[5] It is a prominent component of diesel engine exhaust particulates.[4][6] Other combustion sources include gasoline engines, kerosene heaters, and gas burners.[7][8] Industrial processes such as coal-fired power generation and waste incineration also contribute to its release into the atmosphere.

Natural Sources

Natural sources of this compound are less significant but include crude oil and emissions from forest and volcanic fires.

Atmospheric Formation

This compound can be formed in the atmosphere through the gas-phase reaction of its parent PAH, fluorene, with hydroxyl radicals (•OH) in the presence of nitrogen oxides (NOx).

Occurrence and Environmental Levels

This compound has been detected in various environmental matrices. The following table summarizes representative concentrations found in different environmental compartments.

| Environmental Matrix | Location/Source | Concentration Range | Reference |

| Air (Particulate Matter) | Urban Area (Europe) | Not explicitly found, but B(a)P used as an indicator with a target of 1 ng/m³ | [9] |

| Remote Area | Not Detected | [4] | |

| Diesel Exhaust Particulates | Heavy-duty mining diesel engine (100% load, 1200 rpm) | 0.63 µg/g | [4] |

| Heavy-duty mining diesel engine (75% load, 1800 rpm) | 8.8 µg/g | [4] | |

| Light-duty diesel passenger cars | 50 - 200 µg/g | [4] | |

| Heavy-duty diesel engine (neat biodiesel fuel - B100) | 6.5 - 142 ng/hp-h | [4] | |

| Soil | Industrial Site | Data not available in search results | |

| Surface Water | Rivers | Data not available in search results |

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes.

Atmospheric Fate

In the atmosphere, this compound exists in both the gas and particulate phases.[10] The gas-phase fraction is subject to photodegradation, with an estimated atmospheric half-life of about 4 days due to reaction with hydroxyl radicals.[10] Particulate-bound this compound can be transported over long distances and is removed from the atmosphere via wet and dry deposition.

Fate in Soil and Sediment

Due to its low water solubility and moderate hydrophobicity, this compound tends to adsorb to soil and sediment particles. This adsorption reduces its mobility and bioavailability. Biodegradation in soil and sediment is considered to be a slow process.

Fate in Water

In aquatic environments, this compound is expected to partition to suspended solids and sediments.[10] Volatilization from water is not a significant fate process.[10] Photodegradation can occur in the upper layers of water bodies. Biodegradation in water is also expected to be slow.

Experimental Protocols for Environmental Analysis

Accurate quantification of this compound in environmental samples requires robust analytical methodologies. The following sections detail common protocols for its extraction and analysis.

Sample Preparation and Extraction

4.1.1. Soxhlet Extraction for Soil and Particulate Matter

Soxhlet extraction is a widely used technique for the extraction of semi-volatile organic compounds from solid matrices.

-

Objective: To extract this compound from soil, sediment, or airborne particulate matter collected on filters.

-

Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, extraction thimbles (cellulose or glass fiber), condenser.

-

Procedure:

-

A known mass of the dried and homogenized solid sample (typically 10-20 g) is mixed with anhydrous sodium sulfate to remove residual moisture and placed into an extraction thimble.[11][12]

-

The thimble is placed in the Soxhlet extractor.

-

A suitable solvent, such as a mixture of hexane and acetone (1:1, v/v), is added to the round-bottom flask.[13]

-

The sample is extracted for a period of 16-24 hours, with the solvent continuously cycling through the sample.[14][15]

-

After extraction, the solvent is evaporated to a small volume using a rotary evaporator or a gentle stream of nitrogen.

-

The extract is then subjected to a cleanup procedure to remove interfering compounds. Common cleanup techniques include column chromatography using silica gel or alumina.

-

Instrumental Analysis

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm I.D. x 0.25 µm film thickness TG-5MS or equivalent, is typically used.[16]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: A splitless injection of 1-2 µL of the concentrated extract is performed.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300°C) to ensure the elution of all target analytes.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The molecular ion of this compound (m/z 211) and characteristic fragment ions are monitored.

4.2.2. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC with fluorescence detection offers high sensitivity and selectivity for the analysis of PAHs and their derivatives.

-

Instrumentation: High-performance liquid chromatograph equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[17]

-

Mobile Phase: A gradient of acetonitrile and water is typically used for separation.[17]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Fluorescence Detector: The excitation and emission wavelengths are optimized for this compound. While specific wavelengths for this compound were not found in the search results, a general approach involves determining the optimal wavelengths by scanning the fluorescence spectrum of a standard solution.[18] For other PAHs, excitation is often in the UV range (e.g., 250-300 nm) and emission is at longer wavelengths.

Signaling Pathways and Genotoxicity

The toxicity of this compound is primarily attributed to its metabolic activation to reactive intermediates that can damage cellular macromolecules, particularly DNA.

Metabolic Activation

The primary pathway for the metabolic activation of this compound involves the reduction of the nitro group, a process catalyzed by cytosolic nitroreductases such as xanthine oxidase.[19][20] This reduction leads to the formation of N-hydroxy-2-aminofluorene, which can be further O-acetylated by N,O-acetyltransferases to form a reactive N-acetoxy-2-aminofluorene intermediate.[19] This electrophilic species can then covalently bind to DNA. An alternative pathway involves ring oxidation catalyzed by cytochrome P450 enzymes (e.g., CYP1A1), leading to the formation of epoxide intermediates.[4][21]

DNA Adduct Formation and Genotoxicity

The reactive metabolites of this compound can form covalent adducts with DNA bases, primarily at the C8 and N2 positions of guanine.[22][23] The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis.[22][24] These adducts can lead to mutations during DNA replication if not repaired by the cell's DNA repair machinery. The persistence of these adducts in target tissues is correlated with tumor formation.[19][23] The genotoxic effects of this compound include the induction of DNA damage, sister chromatid exchanges, and mutations in various in vitro and in vivo systems.[8][25]

Visualizations

Environmental Pathways of this compound

Caption: Environmental sources and fate of this compound.

Metabolic Activation and Genotoxic Pathway of this compound

Caption: Metabolic activation and genotoxic pathway of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. aniara.com [aniara.com]

- 3. Buy this compound | 607-57-8 [smolecule.com]

- 4. Endocrine-disrupting metabolic activation of this compound catalyzed by human cytochrome P450 1A1: A QM/MM approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Fungal metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of the carcinogenic air pollutant this compound in the isolated perfused rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. nilu.no [nilu.no]

- 10. This compound | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. engg.k-state.edu [engg.k-state.edu]

- 14. newtowncreek.info [newtowncreek.info]

- 15. waterboards.ca.gov [waterboards.ca.gov]

- 16. learning.sepscience.com [learning.sepscience.com]

- 17. journal.gnest.org [journal.gnest.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Xanthine oxidase-catalyzed metabolism of this compound, a carcinogenic air pollutant, in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. DNA adduct formation after oral administration of this compound and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Formation and persistence of DNA adducts during and after a long-term administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Lack of initiating capacity of the genotoxic air pollutant this compound in the mouse skin two-stage carcinogenesis system - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Carcinogenicity Studies of 2-Nitrofluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrofluorene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has been the subject of toxicological research for decades. Early studies were pivotal in identifying its carcinogenic potential and elucidating the metabolic pathways involved in its activation to a DNA-damaging agent. This technical guide provides a comprehensive overview of these foundational carcinogenicity studies, with a focus on quantitative data, detailed experimental methodologies, and the key signaling pathways involved in its mechanism of action.

Core Findings from Early Carcinogenicity Studies

Early investigations into the carcinogenicity of this compound primarily involved animal bioassays in rats and mice. These studies were instrumental in establishing this compound as a carcinogen and identifying its target organs.

Rat Carcinogenicity Studies

One of the earliest and most cited studies on the carcinogenicity of this compound was conducted by Morris and colleagues in 1950. This study demonstrated the tumorigenicity of this compound when administered orally to rats.

Table 1: Summary of Carcinogenicity Data for this compound in Rats (Morris et al., 1950)

| Species/Strain | Route of Administration | Dose | Duration of Treatment | Target Organs for Tumors | Tumor Incidence |

| Rat (Strain not specified) | Oral (in diet) | 0.05% in diet | 42 weeks | Mammary gland, Forestomach, Liver, Ear duct | Not specified in available abstracts |

Data as summarized in IARC Monographs[1].

Mouse Carcinogenicity Studies (Initiation-Promotion Model)

Later studies utilized the two-stage mouse skin carcinogenesis model (initiation-promotion) to investigate the tumor-initiating activity of this compound. A key study by Möller and colleagues in 1993 explored this aspect.

Table 2: Summary of Initiation-Promotion Study of this compound in Mice (Möller et al., 1993) [2]

| Species/Strain | Initiating Agent | Initiating Dose | Promoting Agent | Promoting Dose | Duration of Promotion | Outcome |

| SENCAR Mice | This compound | 100, 500, or 1500 µg | 12-O-Tetradecanoylphorbol-13-acetate (TPA) | 2 µg, twice weekly | 19 weeks | No significant increase in papilloma formation compared to controls |

| SENCAR Mice | 7,12-Dimethylbenz[a]anthracene (DMBA) (Positive Control) | 10 µg | 12-O-Tetradecanoylphorbol-13-acetate (TPA) | 2 µg, twice weekly | 19 weeks | Significant increase in papilloma formation |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental protocols from the key studies cited.

Rat Oral Carcinogenicity Study (Morris et al., 1950)

-

Animal Model: The specific strain of rats used was not detailed in the available summaries[1].

-

Housing and Diet: Animals were housed under standard laboratory conditions. This compound was incorporated into the basal diet at a concentration of 0.05%.

-

Administration of Test Compound: The diet containing this compound was provided ad libitum to the experimental group for 42 weeks. A control group received the basal diet without the test compound.

-

Observation and Endpoint: The animals were monitored for signs of toxicity and tumor development. The study was terminated at 42 weeks, and a complete necropsy was performed. Tissues from all major organs were collected, and pathological examinations were conducted to identify and characterize tumors.

Mouse Skin Initiation-Promotion Study (Möller et al., 1993)[2]

-

Animal Model: Female SENCAR mice, known for their sensitivity in skin carcinogenesis assays, were used.

-

Initiation Phase: A single topical application of this compound (dissolved in acetone) at doses of 100, 500, or 1500 µg was administered to the shaved dorsal skin of the mice. The positive control group received a single topical application of 10 µg of DMBA. The negative control group received acetone only.

-

Promotion Phase: One week after initiation, the promotion phase began. A 2 µg dose of TPA (dissolved in acetone) was applied topically to the same area twice a week for 19 weeks.

-

Observation and Endpoint: The mice were observed weekly for the appearance of skin papillomas. The number and size of papillomas were recorded for each animal. The study was terminated at the end of the 19-week promotion period.

Signaling Pathways in this compound Carcinogenesis

The carcinogenicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and initiate the carcinogenic process. This bioactivation is a multi-step process involving several key enzyme families.

Metabolic Activation Pathway

The metabolic activation of this compound begins with the reduction of its nitro group, a reaction that can be catalyzed by nitroreductases present in both the gut microbiota and mammalian tissues[1]. The resulting 2-aminofluorene can then undergo N-acetylation to form 2-acetylaminofluorene (2-AAF), a well-known carcinogen. Both 2-aminofluorene and 2-AAF can be further metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form N-hydroxy intermediates[3]. These intermediates are then subject to further activation by N-acetyltransferases (NATs) and sulfotransferases (SULTs) to form highly reactive esters that readily react with DNA[4].

Experimental Workflow for Carcinogenicity Testing

The early carcinogenicity studies of this compound followed a structured experimental workflow, from animal selection and compound administration to pathological analysis. The diagram below illustrates a generalized workflow for a chronic oral carcinogenicity study.

Conclusion

The early carcinogenicity studies of this compound were fundamental in establishing its carcinogenic properties and providing initial insights into its mechanism of action. The work of Morris and others in the mid-20th century laid the groundwork for our current understanding of the metabolic activation of nitro-PAHs. While the study in SENCAR mice did not show tumor-initiating activity under the specific experimental conditions, the collective evidence from various models firmly classifies this compound as a carcinogen. The metabolic pathway, involving an intricate interplay of nitroreductases, cytochrome P450s, and phase II conjugating enzymes, highlights the complex bio-transformation required to convert this environmental pollutant into a potent DNA-damaging agent. This knowledge remains critical for risk assessment and the development of strategies to mitigate human exposure to this hazardous compound.

References

An In-depth Technical Guide to 2-Nitrofluorene: Molecular Formula, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitrofluorene, a nitrated polycyclic aromatic hydrocarbon of significant interest in toxicological and environmental research. The document details its molecular formula, structure, and key physicochemical properties. It outlines established experimental protocols for its synthesis and purification. Furthermore, this guide delves into the metabolic pathways associated with its genotoxicity and carcinogenicity, providing a diagrammatic representation of its bioactivation. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Chemical Identity and Properties

This compound is an organic compound characterized by a fluorene backbone substituted with a nitro group at the second position.[1][2] It is recognized as a byproduct of combustion and is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.[3][4][5]

Molecular Formula and Structure

The molecular formula of this compound is C₁₃H₉NO₂ .[3][6][7][8][9][10][11][12] Its structure is composed of two benzene rings fused to a central five-membered ring, with a nitro group attached to the aromatic system.

Molecular Structure of this compound

Caption: Chemical structure of this compound (C₁₃H₉NO₂).

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | 2-Nitro-9H-fluorene | [3][8][13] |

| CAS Number | 607-57-8 | [3][7][9][10] |

| Molecular Weight | 211.22 g/mol | [6][7][9][11][12] |

| Appearance | White to brown, cream-colored, or yellow needle-like crystals/powder | [2][6][8][14] |

| Melting Point | 156-158 °C | [2][3][6] |

| Boiling Point | 374.7 °C at 760 mmHg (estimate) | [11][15] |

| Solubility | Insoluble in water; Soluble in acetone and benzene | [2][6][13][14][16] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [2][6] |

Experimental Protocols

Synthesis and Purification of this compound

A well-established method for the synthesis of this compound involves the nitration of fluorene. The following protocol is adapted from Organic Syntheses.[3]

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Detailed Methodology:

-

Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 60 g (0.36 mole) of fluorene in 500 cc of warm glacial acetic acid. The flask should be supported in a water bath.[3]

-

Nitration: Bring the temperature of the solution to 50°C. With continuous stirring, add 80 cc (1.3 moles) of concentrated nitric acid (sp. gr. 1.42) over a period of fifteen minutes.[3]

-

Reaction Progression: Continue stirring and apply heat until the mixture reaches 80°C. It is crucial to control the temperature as the reaction is exothermic at this stage; the temperature should not exceed 85°C to avoid the formation of impure, highly colored product. After five minutes at 80°C, remove the water bath.[3]

-

Crystallization and Isolation: Allow the mixture, which will have formed a semi-solid paste of fine, yellow needles, to cool to room temperature over two hours.[3]

-

Washing and Drying: Collect the product on a Büchner funnel, ensuring it is sucked as dry as possible. Wash the collected solid with two 25-cc portions of cold glacial acetic acid containing 0.5 g of potassium acetate. Follow this with several washes with water. The resulting this compound should be dried. The product obtained at this stage typically has a melting point of 155–156°C and is suitable for most applications.[3]

-

Purification (Optional): For a purer product, the material can be recrystallized from 200 cc of glacial acetic acid. The purified product has a melting point of 157°C.[3]

Spectroscopic Analysis Protocols

Standard spectroscopic techniques are employed to confirm the identity and purity of this compound. While specific instrument parameters may vary, the following provides general guidance for sample preparation.

Table: General Spectroscopic Sample Preparation

| Technique | Sample Preparation | Notes |

| Infrared (IR) Spectroscopy | Prepare a KBr pellet by grinding 1-2 mg of the solid sample with 100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of mineral oil. | KBr is transparent in the IR region. Nujol will show its own characteristic peaks, which should be accounted for. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be appropriate for the instrument's sensitivity. | The choice of solvent is critical to avoid overlapping signals with the analyte. |

| Mass Spectrometry (MS) | For techniques like GC-MS, the sample is typically dissolved in a volatile solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase. | The ionization method (e.g., Electron Ionization - EI) will influence the fragmentation pattern observed. |

Metabolic Activation and Genotoxicity

The carcinogenicity of this compound is not attributed to the parent compound itself but rather to its metabolic activation into reactive intermediates that can damage DNA.[5] The primary metabolic pathways involve nitroreduction and hydroxylation, which are catalyzed by various enzymes, notably cytochrome P450s.[14][16]

Key Metabolic Pathways

-

Nitroreduction: The nitro group of this compound can be reduced to a nitroso, and subsequently to a hydroxylamino group. This reduction is a critical step in its activation.[13][14] This process can be mediated by cytosolic nitroreductases.[14]

-

Ring Hydroxylation: Cytochrome P450 enzymes, particularly CYP1A1, can catalyze the hydroxylation of the aromatic rings of this compound.[8][17] This can lead to the formation of various hydroxylated metabolites, such as 9-hydroxy-2-nitrofluorene.[7][14]

-

Formation of Reactive Esters and DNA Adducts: The N-hydroxyarylamine metabolites can undergo further enzymatic reactions, such as O-acetylation, to form highly reactive esters. These electrophilic species can then covalently bind to nucleophilic sites in DNA, forming DNA adducts. The major adduct identified is deoxyguanosin-8-yl-2-aminofluorene.[14] These adducts can lead to mutations and initiate the process of carcinogenesis.

Signaling Pathway Diagram

The following diagram illustrates the metabolic activation pathway of this compound leading to DNA damage.

Caption: Metabolic activation of this compound leading to genotoxicity.

Conclusion

This compound serves as a significant model compound for studying the toxicology of nitrated polycyclic aromatic hydrocarbons. Its well-defined chemical structure and properties, coupled with established synthetic routes, make it accessible for research purposes. Understanding its metabolic activation pathways is crucial for assessing its carcinogenic risk and for developing strategies to mitigate its harmful effects. This guide provides a consolidated resource of its fundamental chemical and biological characteristics to aid researchers and professionals in this field.

References

- 1. CN101245018B - Process for producing 2-nitryl fluorenone - Google Patents [patents.google.com]

- 2. This compound CAS#: 607-57-8 [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Liquid chromatographic-mass spectrometric analysis of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of the carcinogenic air pollutant this compound in the isolated perfused rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endocrine-disrupting metabolic activation of this compound catalyzed by human cytochrome P450 1A1: A QM/MM approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chembk.com [chembk.com]

- 11. Page loading... [guidechem.com]

- 12. 2-硝基芴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Metabolism of this compound, an environmental pollutant, by liver preparations of sea bream, Pagrus major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Solubility Profile of 2-Nitrofluorene in Common Laboratory Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of 2-nitrofluorene in a range of common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility characteristics of this compound for experimental design and execution.

Core Data Summary

The solubility of this compound is a critical parameter for its handling, formulation, and application in various research and development settings. The following table summarizes the available quantitative and qualitative solubility data for this compound in several common laboratory solvents.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Citation |

| Water | H₂O | Polar Protic | Insoluble; < 1 mg/mL | 21.1 | [1][2] |

| Estimated: 1.73 mg/L | 25 | [1][3] | |||

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified | [1][4][5][6] |

| Benzene | C₆H₆ | Non-Polar | Soluble | Not Specified | [1][4][5][6] |

| Toluene | C₇H₈ | Non-Polar | Soluble (at least 50 µg/mL) | Not Specified | [6][7][8][9][10][11] |

| Acetic Acid | CH₃COOH | Polar Protic | Soluble | Not Specified | [5] |

| Tetrahydrofluorenone | C₁₃H₈O | Polar Aprotic | Soluble | Not Specified | [6] |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the reviewed literature, a general methodology for assessing the solubility of a solid organic compound can be established based on standard laboratory practices. The following protocol outlines a systematic approach to qualitatively and semi-quantitatively determine the solubility of a compound like this compound.

Objective: To determine the solubility of this compound in a selection of common laboratory solvents.

Materials:

-

This compound (solid)

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Test tubes or small vials

-

Vortex mixer or shaker

-

Water bath or heating block

-

Analytical balance

-

Spatula

-

Pipettes

Procedure:

-

Preparation of Solvent Aliquots: Dispense a fixed volume (e.g., 1 mL) of each solvent to be tested into separate, labeled test tubes.

-

Initial Solute Addition: Weigh a small, known amount of this compound (e.g., 1-2 mg) and add it to each test tube.

-

Agitation: Vigorously agitate the mixtures using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Visual Observation: After agitation, visually inspect each tube for the presence of undissolved solid. Record the observation as "soluble," "partially soluble," or "insoluble."

-

Incremental Solute Addition (for "soluble" or "partially soluble" results): If the initial amount of this compound dissolves completely, add incremental, known amounts of the solid to the same tube, repeating the agitation and observation steps until saturation is reached (i.e., undissolved solid remains after prolonged agitation).

-

Heating (for "insoluble" or "partially soluble" results): For solvents in which this compound exhibits limited solubility at room temperature, gently heat the mixture in a water bath or on a heating block to observe if solubility increases with temperature. Note any changes in solubility upon heating and subsequent cooling.

-

Semi-Quantitative Determination: The solubility can be semi-quantitatively expressed as the maximum amount of this compound (in mg) that completely dissolves in the fixed volume of solvent (in mL).

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound such as this compound.

Caption: A logical workflow for determining the solubility of a compound.

References

- 1. This compound | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 607-57-8 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. ruifuchem.com [ruifuchem.com]

- 5. aniara.com [aniara.com]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. This compound (unlabeled) 50 µg/mL in toluene - Cambridge Isotope Laboratories, ULM-3883-1.2 [isotope.com]

- 8. This compound (Dâ, 98%) 50 µg/mL in toluene-Dâ - Cambridge Isotope Laboratories, DLM-3837-1.2 [isotope.com]

- 9. This compound , CAS 607-57-8, 100 µg/mL in Toluene, 1 mL, UN1294, SC 3, PG II - Organic Standards - Da Vinci Laboratory Solutions [davinci-ls.com]

- 10. accustandard.com [accustandard.com]

- 11. chromspec.com [chromspec.com]

2-Nitrofluorene: A Technical Guide on its Discovery, Properties, and Biological Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrofluorene, a nitrated polycyclic aromatic hydrocarbon (N-PAH), has been a subject of scientific scrutiny for decades due to its carcinogenic properties and presence as an environmental contaminant. This technical guide provides a comprehensive overview of the discovery and historical context of this compound research, its physicochemical properties, synthesis, metabolic pathways, and the pivotal studies that have defined its toxicological profile. Detailed experimental protocols for key assays are provided, along with a quantitative summary of its properties and biological effects.

Discovery and Historical Context

This compound first garnered significant attention in the mid-20th century in the broader context of research into the carcinogenicity of aromatic amines and nitro compounds. Early studies focused on the potential of these chemicals to induce tumors in experimental animals. A landmark study by Morris et al. in 1950 provided definitive evidence of the carcinogenic action of this compound when administered orally to rats, solidifying its importance in the field of chemical carcinogenesis.[1] This discovery spurred further investigation into its mechanism of action, metabolism, and genotoxicity.

Identified as a component of diesel exhaust and a product of incomplete combustion, this compound became a significant compound of interest for environmental and occupational health research.[1] Its presence in urban air particulates highlighted the potential for widespread human exposure.[1] Consequently, this compound has served as a model compound for studying the toxicology of N-PAHs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and the interpretation of its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NO₂ | [2] |

| Molecular Weight | 211.22 g/mol | [2] |

| Appearance | Yellow, needle-like crystals | [2] |

| Melting Point | 156-158 °C | [2] |

| Boiling Point | 350.9 °C (estimated) | [2] |

| Water Solubility | Insoluble | [2] |

| Vapor Pressure | 1.77 x 10⁻⁵ mmHg at 25 °C | [2] |

| Log P (Octanol-Water Partition Coefficient) | 3.166 (estimated) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of fluorene. The following protocol is adapted from established methods.

Experimental Protocol: Synthesis of this compound

Materials:

-

Fluorene

-

Glacial acetic acid

-

Concentrated nitric acid (specific gravity 1.42)

-

Potassium acetate

-

Three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Water bath

-